molecular formula C13H20ClN B1627218 2-(4-Methyl-benzyl)-piperidine hydrochloride CAS No. 782504-65-8

2-(4-Methyl-benzyl)-piperidine hydrochloride

Cat. No. B1627218
M. Wt: 225.76 g/mol
InChI Key: PWSPYTWONUGUHQ-UHFFFAOYSA-N
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Description

2-(4-Methyl-benzyl)-piperidine hydrochloride is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that the compound may have similarities with other benzyl and piperidine derivatives.



Synthesis Analysis

The synthesis of similar compounds often involves reactions of carbonyl compounds and hydroxylamine hydrochloride2. However, the specific synthesis process for 2-(4-Methyl-benzyl)-piperidine hydrochloride is not readily available in the literature.



Molecular Structure Analysis

The molecular structure analysis of 2-(4-Methyl-benzyl)-piperidine hydrochloride is not explicitly available. However, spectroscopic techniques such as FT-IR, FT-Raman, UV–VIS, NMR, and DFT methods are commonly used for structural elucidation of compounds along with the study of geometrical and vibrational properties3.



Chemical Reactions Analysis

The chemical reactions involving 2-(4-Methyl-benzyl)-piperidine hydrochloride are not explicitly mentioned in the literature. However, benzyl chlorides, which may be structurally similar, are known to be reactive organochlorine compounds that are widely used as chemical building blocks4.



Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(4-Methyl-benzyl)-piperidine hydrochloride are not explicitly mentioned in the literature. However, benzyl chloride, a potentially related compound, is a colorless liquid with a pungent, aromatic odor4.


Scientific Research Applications

  • Neuropharmacology
    • AC-90179 is a selective serotonin 2A receptor inverse agonist .
    • It has been characterized both in vitro and in vivo, and compared with antipsychotics haloperidol and clozapine .
    • AC-90179 shows high potency as an inverse agonist and competitive antagonist at 5HT 2A receptors, and also exhibits antagonism at 5HT 2C receptors .
    • The ability of AC-90179 to block 5-HT 2A receptor signaling in vivo was demonstrated by its blockade of the rate-decreasing effects of the 5-HT 2A agonist .
    • Similar to clozapine and haloperidol, AC-90179 attenuated phencyclidine-induced hyperactivity .
    • Unlike haloperidol and clozapine, AC-90179 did not decrease spontaneous locomotor behavior at efficacious doses .
    • A compound with a similar pharmacological profile as AC-90179 and with increased oral bioavailability may have potential for the treatment of psychosis .
  • Neuropharmacology
    • AC-90179 is a selective serotonin 2A receptor inverse agonist .
    • It has been characterized both in vitro and in vivo, and compared with antipsychotics haloperidol and clozapine .
    • AC-90179 shows high potency as an inverse agonist and competitive antagonist at 5HT 2A receptors, and also exhibits antagonism at 5HT 2C receptors .
    • The ability of AC-90179 to block 5-HT 2A receptor signaling in vivo was demonstrated by its blockade of the rate-decreasing effects of the 5-HT 2A agonist .
    • Similar to clozapine and haloperidol, AC-90179 attenuated phencyclidine-induced hyperactivity .
    • Unlike haloperidol and clozapine, AC-90179 did not decrease spontaneous locomotor behavior at efficacious doses .
    • A compound with a similar pharmacological profile as AC-90179 and with increased oral bioavailability may have potential for the treatment of psychosis .
  • Neuropharmacology
    • AC-90179 is a selective serotonin 2A receptor inverse agonist .
    • It has been characterized both in vitro and in vivo, and compared with antipsychotics haloperidol and clozapine .
    • AC-90179 shows high potency as an inverse agonist and competitive antagonist at 5HT 2A receptors, and also exhibits antagonism at 5HT 2C receptors .
    • The ability of AC-90179 to block 5-HT 2A receptor signaling in vivo was demonstrated by its blockade of the rate-decreasing effects of the 5-HT 2A agonist .
    • Similar to clozapine and haloperidol, AC-90179 attenuated phencyclidine-induced hyperactivity .
    • Unlike haloperidol and clozapine, AC-90179 did not decrease spontaneous locomotor behavior at efficacious doses .
    • A compound with a similar pharmacological profile as AC-90179 and with increased oral bioavailability may have potential for the treatment of psychosis .

Safety And Hazards

The safety and hazards associated with 2-(4-Methyl-benzyl)-piperidine hydrochloride are not explicitly mentioned in the literature. However, benzyl chloride, a potentially related compound, is known to be toxic and carcinogenic4.


Future Directions

The future directions for research on 2-(4-Methyl-benzyl)-piperidine hydrochloride are not explicitly mentioned in the literature. However, one paper suggests that the compound AC-90179, which has a similar structure, could be a selective serotonin 2A receptor inverse agonist6.


properties

IUPAC Name

2-[(4-methylphenyl)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N.ClH/c1-11-5-7-12(8-6-11)10-13-4-2-3-9-14-13;/h5-8,13-14H,2-4,9-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWSPYTWONUGUHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50588843
Record name 2-[(4-Methylphenyl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methyl-benzyl)-piperidine hydrochloride

CAS RN

782504-65-8
Record name 2-[(4-Methylphenyl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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